molecular formula C6H6N2O3S B15091034 Ethanone, 1-(2-amino-5-nitro-3-thienyl)- CAS No. 122063-37-0

Ethanone, 1-(2-amino-5-nitro-3-thienyl)-

Cat. No.: B15091034
CAS No.: 122063-37-0
M. Wt: 186.19 g/mol
InChI Key: VOZSABVICTUWLY-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-amino-5-nitro-3-thienyl)- is a heterocyclic compound that contains a thienyl ring substituted with amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- typically involves the nitration of a thienyl precursor followed by amination. One common method involves the nitration of 2-acetylthiophene to introduce the nitro group at the 5-position. This is followed by a reduction step to convert the nitro group to an amino group, resulting in the formation of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and reduction reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-amino-5-nitro-3-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group .

Scientific Research Applications

Ethanone, 1-(2-amino-5-nitro-3-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

122063-37-0

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

1-(2-amino-5-nitrothiophen-3-yl)ethanone

InChI

InChI=1S/C6H6N2O3S/c1-3(9)4-2-5(8(10)11)12-6(4)7/h2H,7H2,1H3

InChI Key

VOZSABVICTUWLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC(=C1)[N+](=O)[O-])N

Origin of Product

United States

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